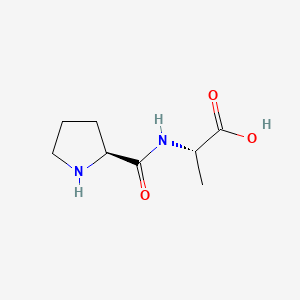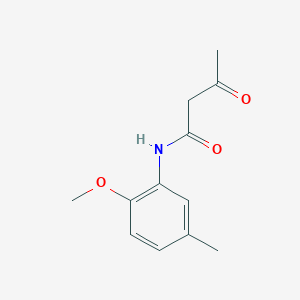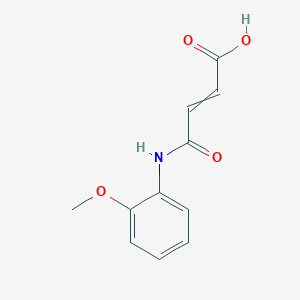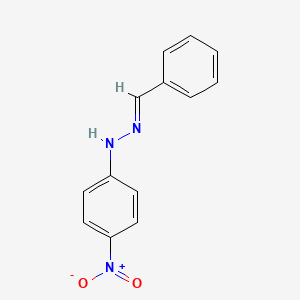
Benzaldehyde 4-nitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde 4-nitrophenylhydrazone is an organic compound with the molecular formula C13H11N3O2. It is a derivative of benzaldehyde and 4-nitrophenylhydrazine, known for its applications in various chemical reactions and research fields. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde 4-nitrophenylhydrazone can be synthesized through a condensation reaction between benzaldehyde and 4-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and 4-nitrophenylhydrazine in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. The product is usually isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: These reactions involve the nucleophilic addition of the hydrazine group to the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the hydrazone derivative .
Common Reagents and Conditions:
Reagents: Benzaldehyde, 4-nitrophenylhydrazine, ethanol or methanol (solvent).
Conditions: Reflux heating, typically at temperatures around 60-80°C for several hours.
Major Products: The major product of the reaction is benzaldehyde 4-nitrophenylhydrazone itself. In some cases, side products such as unreacted starting materials or over-condensation products may be formed, but these are usually removed during purification .
Scientific Research Applications
Benzaldehyde 4-nitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Biological Studies: Employed in studies involving enzyme activity, particularly those related to semicarbazide-sensitive amine oxidase (SSAO).
Material Science: Utilized in the synthesis of novel materials and compounds with specific properties, such as fluorescence labeling reagents.
Mechanism of Action
The mechanism of action of benzaldehyde 4-nitrophenylhydrazone involves nucleophilic addition followed by elimination. The hydrazine group of 4-nitrophenylhydrazine attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. This intermediate then undergoes elimination of water to yield the stable hydrazone derivative . The molecular targets and pathways involved are primarily related to the carbonyl functional group of benzaldehyde and the nucleophilic nature of the hydrazine group .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazone: Another hydrazone derivative commonly used for the detection of carbonyl compounds.
Phenylhydrazone: A simpler hydrazone derivative that also reacts with carbonyl compounds but lacks the nitro group, making it less sensitive in some analytical applications.
Uniqueness: Benzaldehyde 4-nitrophenylhydrazone is unique due to the presence of the nitro group on the phenyl ring, which enhances its reactivity and sensitivity in detecting carbonyl compounds. This makes it particularly useful in analytical and biological studies where high sensitivity is required .
Properties
CAS No. |
3078-09-9 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H/b14-10- |
InChI Key |
NOIFWEYOLLHIMW-UVTDQMKNSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzaldehyde 4-nitrophenylhydrazone interesting for nonlinear optics?
A1: this compound belongs to the hydrazone family, a class of organic compounds recognized for their potential in second-order nonlinear optics []. These materials are of interest due to their ability to modify the frequency of light, enabling applications like optical switching and frequency conversion.
Q2: How efficient is this compound in exhibiting second-order nonlinear optical properties?
A2: Research shows that this compound displays significant second-order nonlinear optical activity in its crystalline form []. Specifically, a derivative, 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH), exhibits promising preliminary linear and nonlinear optical data in its crystalline form [].
Q3: What structural features contribute to the nonlinear optical properties of this compound?
A3: The molecule's structure plays a crucial role in its nonlinear optical behavior.
- Planar Structure: Both this compound [] and its derivative DANPH [] exhibit a largely planar structure, with a small dihedral angle between the two aromatic rings. This planarity enhances the molecule's ability to interact with light and exhibit nonlinear optical effects.
- Hydrogen Bonding: The presence of hydrogen bonds influences the molecular packing in the crystal structure [, ]. This packing arrangement is essential for maximizing the nonlinear optical response of the material. In DANPH, hydrogen bonds contribute to the formation of head-to-tail chains, affecting the overall packing arrangement [].
- Electron Donor-Acceptor System: The presence of the nitro group (electron acceptor) and the benzaldehyde moiety (electron donor) creates a push-pull electronic system within the molecule []. This donor-acceptor configuration contributes significantly to the molecule's hyperpolarizability, a key factor in its nonlinear optical properties.
Q4: Have any computational studies been conducted on this compound or its derivatives?
A4: Yes, semi-empirical quantum-chemical calculations have been employed to investigate and elucidate the nonlinear optical properties of hydrazone derivatives, including this compound []. These calculations provide insights into the molecular origins of the observed nonlinear optical behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


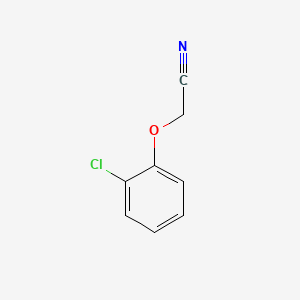

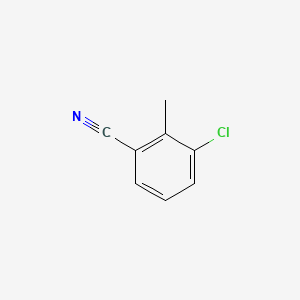
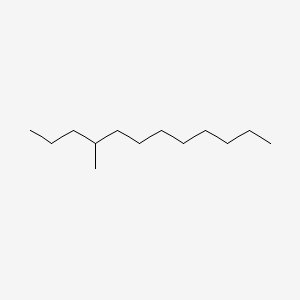
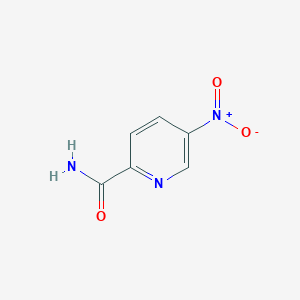
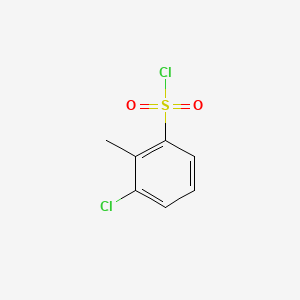
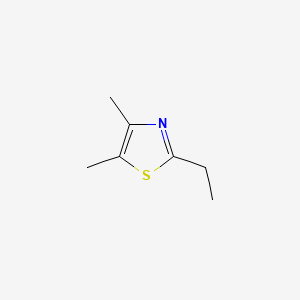
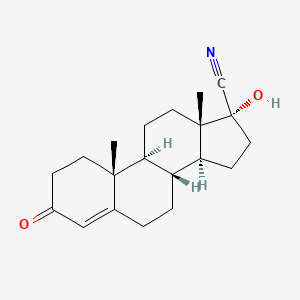
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)
